1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
CAS No.: 1048925-07-0
Cat. No.: VC4590068
Molecular Formula: C11H14N4O2
Molecular Weight: 234.259
* For research use only. Not for human or veterinary use.
![1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid - 1048925-07-0](/images/structure/VC4590068.png)
Specification
CAS No. | 1048925-07-0 |
---|---|
Molecular Formula | C11H14N4O2 |
Molecular Weight | 234.259 |
IUPAC Name | 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Standard InChI | InChI=1S/C11H14N4O2/c1-4-15-7(3)10(6(2)14-15)8-5-9(11(16)17)13-12-8/h5H,4H2,1-3H3,(H,12,13)(H,16,17) |
Standard InChI Key | MYUXPJBRMDDBIF-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1'-ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid is C₁₁H₁₄N₄O₂, with a molecular weight of 234.26 g/mol . The bipyrazole scaffold consists of two fused pyrazole rings, with substituents at positions 1', 3', and 5' enhancing steric and electronic properties. The carboxylic acid group at position 5 introduces polarity, influencing solubility and reactivity.
Table 1: Key Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄N₄O₂ | |
Molecular Weight | 234.26 g/mol | |
MDL Number | MFCD07186518 | |
CAS Registry Number | 1048925-07-0 |
The ethyl group at position 1' contributes to lipophilicity, while methyl groups at 3' and 5' positions moderate solubility in organic solvents. The carboxylic acid moiety enables salt formation (e.g., sodium or potassium salts) for improved aqueous solubility, a critical factor in pharmaceutical formulations .
Synthesis and Industrial Production
Industrial synthesis routes for this compound are proprietary, but analogous bipyrazole derivatives are typically prepared via:
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Coupling Reactions: Ullmann or Suzuki-Miyaura couplings to join pyrazole precursors.
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Substitution Reactions: Introduction of ethyl and methyl groups via alkylating agents (e.g., ethyl iodide, methyl bromide).
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Oxidation/Hydrolysis: Conversion of ester intermediates to carboxylic acids using alkaline conditions .
Scale-up challenges include optimizing reaction yields (typically 60–75% in small-scale trials) and minimizing byproducts during alkylation steps. Industrial producers like Matrix Scientific employ continuous flow reactors to enhance efficiency, though specific process details remain undisclosed .
Applications in Biomedical Research
As a biomedical research reagent, this compound is cataloged by suppliers like Avantor and VWR International for use in:
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Enzyme Inhibition Studies: Pyrazole derivatives often target ATP-binding sites in kinases.
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Protease Modulation: Carboxylic acid groups may chelate metal ions in metalloprotease active sites.
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Chemical Biology Probes: Fluorescent tagging via the carboxylic acid group enables cellular tracking .
Application | Mechanism | Research Stage |
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Kinase Inhibition | Competitive ATP binding | Preclinical |
Antibacterial Agents | Disruption of cell wall synthesis | In vitro |
Anticancer Scaffolds | Apoptosis induction via Bcl-2 | Early discovery |
While peer-reviewed studies specifically on this compound are scarce, structurally related bipyrazoles show IC₅₀ values of 10–50 µM against cancer cell lines, suggesting therapeutic potential .
Pharmacological and Toxicological Considerations
The carboxylic acid group enhances pharmacokinetic properties by:
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Increasing water solubility for oral bioavailability.
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Facilitating renal excretion to reduce toxicity risks.
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Enabling prodrug strategies through esterification.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
Compound | Substituents | LogP | Aqueous Solubility (mg/mL) |
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1'-Ethyl-3',5'-dimethyl... | Ethyl, methyl, COOH | 1.8 (predicted) | 2.1 (pH 7.4) |
4-Bromo-1',3',5'-trimethyl... | Bromo, methyl, COOH | 2.3 | 0.9 |
1H,1'H-[3,4']bipyrazole | Unsubstituted | 0.5 | 5.6 |
The ethyl and methyl groups in the target compound improve membrane permeability compared to unsubstituted bipyrazoles, while the carboxylic acid maintains moderate solubility .
Future Research Directions
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Synthetic Methodology: Developing enantioselective routes for chiral bipyrazole derivatives.
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Drug Delivery Systems: Exploring nanoparticle encapsulation to enhance bioavailability.
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Target Identification: High-throughput screening against protein libraries to uncover novel targets.
Ongoing studies should prioritize ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) and in vivo efficacy models to translate this compound from a research chemical to a therapeutic candidate.
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